molecular formula C24H25FN2O2S B11488498 N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B11488498
M. Wt: 424.5 g/mol
InChI Key: PKZYKJKYCOBCDC-UHFFFAOYSA-N
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Description

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a dibenzoazepine core with a fluorinated benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines.

    Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like propyl halides under basic conditions.

    Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the amine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dibenzoazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can interact with enzymes or proteins, inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.

    Imipramine: Another tricyclic antidepressant with structural similarities.

    Chlorpromazine: An antipsychotic with a related tricyclic structure.

Uniqueness

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide is unique due to the presence of the fluorinated benzenesulfonamide group, which is not commonly found in similar compounds. This fluorine atom can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.

Properties

Molecular Formula

C24H25FN2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C24H25FN2O2S/c1-26(30(28,29)22-15-13-21(25)14-16-22)17-6-18-27-23-9-4-2-7-19(23)11-12-20-8-3-5-10-24(20)27/h2-5,7-10,13-16H,6,11-12,17-18H2,1H3

InChI Key

PKZYKJKYCOBCDC-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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